N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 4-ethoxyaniline and 4-fluoro-3-methylbenzaldehyde in the presence of a thioamide can yield the desired thiazole derivative. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed, can be employed to enhance yield and reduce reaction time. Additionally, the use of automated systems and advanced purification techniques such as crystallization and chromatography can ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole ring.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine
- N-(4-ethoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine
- N-(4-ethoxyphenyl)-4-(4-fluoro-3-ethylphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of both ethoxy and fluoro groups can enhance its stability and binding affinity in certain contexts, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-3-22-15-7-5-14(6-8-15)20-18-21-17(11-23-18)13-4-9-16(19)12(2)10-13/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHENMACGAMSIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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